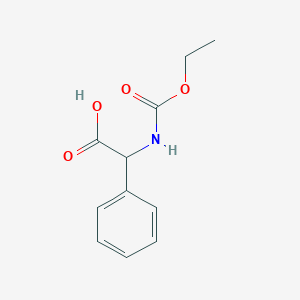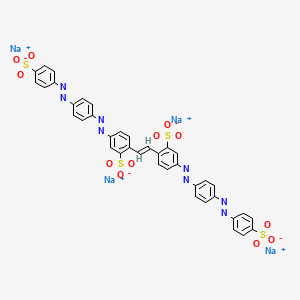
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate typically involves the diazotization of sulfonated aniline derivatives followed by coupling with stilbene derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used to substitute the sulfonate groups under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Modified azo compounds with different functional groups.
Scientific Research Applications
Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can interact with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to be used in aqueous environments. The compound’s vibrant color is due to the extensive conjugation of its double bonds, which absorb light in the visible spectrum.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate
- Direct Orange 39
- Benzenesulfonic acid derivatives
Uniqueness
Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate is unique due to its high stability, intense coloration, and versatility in various applications. Its sulfonate groups provide excellent water solubility, making it suitable for use in aqueous systems, unlike some other azo compounds that may have limited solubility.
Properties
CAS No. |
32829-81-5 |
|---|---|
Molecular Formula |
C38H24N8Na4O12S4 |
Molecular Weight |
1004.9 g/mol |
IUPAC Name |
tetrasodium;5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfonato-4-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H28N8O12S4.4Na/c47-59(48,49)35-19-15-31(16-20-35)41-39-27-7-11-29(12-8-27)43-45-33-5-3-25(37(23-33)61(53,54)55)1-2-26-4-6-34(24-38(26)62(56,57)58)46-44-30-13-9-28(10-14-30)40-42-32-17-21-36(22-18-32)60(50,51)52;;;;/h1-24H,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,45-43?,46-44?;;;; |
InChI Key |
NASIMPHPKIXGNK-FMRNPKMESA-J |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


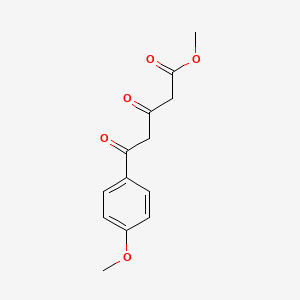
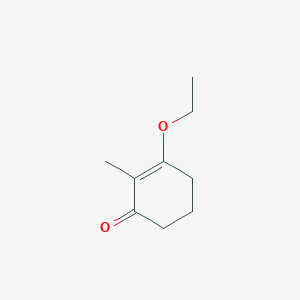
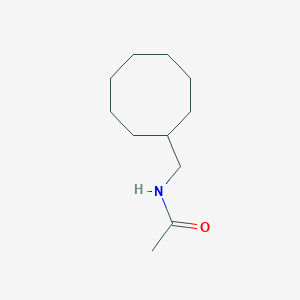
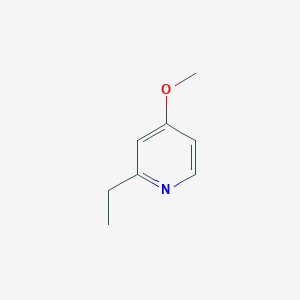

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
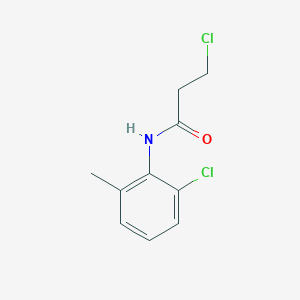
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)




